molecular formula C12H8ClN3S B503365 N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine

N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B503365
M. Wt: 261.73g/mol
InChI Key: KPFIDCAZNADSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential biological and pharmacological activities. Thiazole and pyridine derivatives are known for their wide range of medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the reaction of 2-aminopyridine with 4-chlorobenzoyl chloride to form an intermediate, which is then cyclized with a thioamide to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as PI3Kα, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to interact with various receptors and enzymes, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit PI3Kα with high potency sets it apart from other thiazole derivatives .

Properties

Molecular Formula

C12H8ClN3S

Molecular Weight

261.73g/mol

IUPAC Name

N-(4-chlorophenyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C12H8ClN3S/c13-8-3-5-9(6-4-8)15-12-16-10-2-1-7-14-11(10)17-12/h1-7H,(H,15,16)

InChI Key

KPFIDCAZNADSGO-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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